molecular formula C13H14N2O4S B2433107 1-(1,1-Dioxo-1,2-benzothiazol-3-yl)piperidine-4-carboxylic acid

1-(1,1-Dioxo-1,2-benzothiazol-3-yl)piperidine-4-carboxylic acid

Cat. No.: B2433107
M. Wt: 294.33 g/mol
InChI Key: DRUVWNTUHMUGJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,1-Dioxo-1,2-benzothiazol-3-yl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C13H14N2O4S . It has an average mass of 294.326 Da and a monoisotopic mass of 294.067413 Da .


Molecular Structure Analysis

The IUPAC name for this compound is 1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-3-piperidinecarboxylic acid . The InChI code is 1S/C13H14N2O4S/c16-13(17)9-4-3-7-15(8-9)12-10-5-1-2-6-11(10)20(18,19)14-12/h1-2,5-6,9H,3-4,7-8H2,(H,16,17) .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 294.33 . It is a powder at room temperature .

Scientific Research Applications

  • Antimicrobial Activity : A study by Patel, Agravat, and Shaikh (2011) synthesized derivatives of benzothiazoles and piperidine, demonstrating variable and modest antimicrobial activity against bacteria and fungi. This highlights the compound's role in developing potential antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

  • Synthesis of New Derivatives : Research by Patel and Agravat (2009) involved the synthesis of new pyridine derivatives from benzothiazoles, which were then tested for antimicrobial activity. This work contributes to the understanding of how such compounds can be modified for potential therapeutic applications (Patel & Agravat, 2009).

  • Biological Properties : Shafi, Rajesh, and Senthilkumar (2021) synthesized piperidine substituted benzothiazole derivatives and evaluated their antibacterial and antifungal activities. This suggests the compound's potential in developing new antibacterial and antifungal agents (Shafi, Rajesh, & Senthilkumar, 2021).

  • Anti-bacterial Study of N-substituted Derivatives : Khalid et al. (2016) synthesized and tested N-substituted derivatives of a compound structurally related to 1-(1,1-Dioxo-1,2-benzothiazol-3-yl)piperidine-4-carboxylic acid, demonstrating moderate antibacterial activity (Khalid et al., 2016).

Properties

IUPAC Name

1-(1,1-dioxo-1,2-benzothiazol-3-yl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4S/c16-13(17)9-5-7-15(8-6-9)12-10-3-1-2-4-11(10)20(18,19)14-12/h1-4,9H,5-8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRUVWNTUHMUGJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=NS(=O)(=O)C3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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